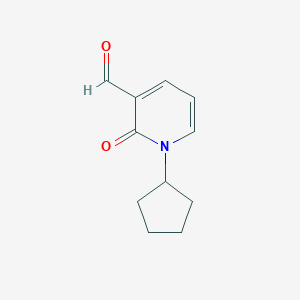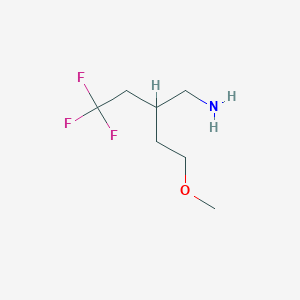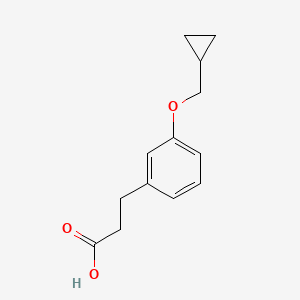
2-(2,5-Difluorophenyl)-2-fluoroethan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,5-Difluorophenyl)-2-fluoroethan-1-amine, commonly referred to as 2,5-difluoroethanamine, is an organic compound that is used in various scientific research applications. It is a versatile compound that can be used in a wide range of experiments and research projects. This compound is often used as a starting material in organic synthesis, as a catalyst in various reactions, and as a reagent in various biochemical and physiological studies.
Applications De Recherche Scientifique
Chemical Synthesis and Analysis
One notable application of compounds related to 2-(2,5-Difluorophenyl)-2-fluoroethan-1-amine involves the use of Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) in the separation of enantiomeric isomers of amino acids and amine compounds. This highlights its role in chemical synthesis and analysis, particularly in chiral separations and the study of pharmaceutical compounds (B'hymer, Montes-Bayón, & Caruso, 2003).
Material Science and Organic Electronics
In the field of materials science and organic electronics, derivatives of difluorophenyl-functionalized arylamines have been synthesized and shown to improve the efficiency and luminance of organic light-emitting devices (OLEDs). This utilization underscores the importance of such compounds in the development of electronic and photonic materials (Li et al., 2012).
Radiopharmaceutical Synthesis
Compounds structurally similar to this compound have been used in the synthesis of radiopharmaceuticals. For instance, the copper-mediated reduction of 2-[18F]fluoroethyl azide to 2-[18F]fluoroethylamine is a crucial step in preparing positron emission tomography (PET) tracers, demonstrating its significance in medical imaging and diagnostics (Glaser et al., 2012).
Polymer Science
The synthesis and characterization of novel polyimides derived from bis(ether amine) monomers, including derivatives related to difluorophenyl compounds, have been reported. These materials are noted for their organosolubility, optical transparency, and thermal stability, indicating their potential applications in advanced polymer technologies (Zhang et al., 2010).
Fluorination Chemistry
Research on the remote effects of trimethylsilyl groups on the ortho deprotonation of fluoroarenes, including 2,5-difluorophenyl derivatives, has contributed to a deeper understanding of fluorine's role in organic synthesis. This work elucidates how fluorine substitution influences reactivity and stability in synthetic organic chemistry (Heiss et al., 2007).
Bioconjugation and Fluorogenic Labeling
The development of amine-reactive esters for fluorogenic assays and labeling of amines, amino acids, and proteins showcases the utility of difluorophenyl derivatives in biochemistry. These compounds enable significant changes in emission spectra upon conjugation, enhancing the detection and study of biomolecules (Jeon et al., 2020).
Propriétés
IUPAC Name |
2-(2,5-difluorophenyl)-2-fluoroethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3N/c9-5-1-2-7(10)6(3-5)8(11)4-12/h1-3,8H,4,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJJTWEDOLQXYPB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C(CN)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Cyclopentyl-3-methyl-3H-imidazo[4,5-b]pyridine-6-carboxylic acid](/img/structure/B1470299.png)

![(1-ethyl-1H-benzo[d][1,2,3]triazol-5-yl)methanamine](/img/structure/B1470302.png)
![2-(3-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-1-yl)ethan-1-ol](/img/structure/B1470303.png)
![1H-imidazo[1,2-b]pyrazole-6-carboxamide](/img/structure/B1470304.png)


![(3-butyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine](/img/structure/B1470307.png)
![2-(3-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-1-yl)acetonitrile](/img/structure/B1470308.png)


